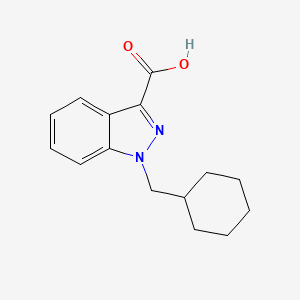

Ab-chminaca 代谢物 M4

描述

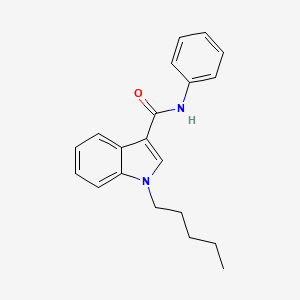

AB-CHMINACA metabolite M4 is an expected metabolite of AB-CHMINACA . It is a major metabolite of the synthetic cannabinoid AB-CHMINACA . This compound is used in research and forensic applications .

Synthesis Analysis

AB-CHMINACA metabolite M4 is formed through the metabolic reactions of AB-CHMINACA . The presence of AB-CHMINACA and its metabolites, including M4, has been confirmed in various samples .Molecular Structure Analysis

The molecular formula of AB-CHMINACA metabolite M4 is C15H18N2O2 . The carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA has been replaced with a carboxyl group .Chemical Reactions Analysis

AB-CHMINACA metabolite M4 is formed through various metabolic reactions. The parent compounds and O-demethyl metabolites were highly bioaccumulated in the liver .Physical And Chemical Properties Analysis

The physical and chemical properties of AB-CHMINACA metabolite M4 include a molecular weight of 258.32 g/mol and a molecular formula of C15H18N2O2 .科学研究应用

Toxicology

AB-CHMINACA metabolite M4: is extensively used in toxicological studies to understand the impact of synthetic cannabinoids on human health. It serves as a biomarker for the consumption of AB-CHMINACA, aiding in the identification of acute and chronic exposure in individuals .

Pharmacology

In pharmacological research, metabolite M4 helps in elucidating the metabolic pathways of AB-CHMINACA. It provides insights into the drug’s pharmacokinetics, helping researchers understand how it is metabolized and eliminated from the body .

Forensic Science

Forensic scientists utilize metabolite M4 to confirm the intake of AB-CHMINACA in legal contexts. Its presence in biological samples can be used as evidence in cases involving drug use, poisoning, or in post-mortem analyses .

Clinical Research

Clinicians and researchers use metabolite M4 to monitor patient exposure to AB-CHMINACA. It aids in clinical diagnosis and management of synthetic cannabinoid intoxication, contributing to better patient care and treatment strategies .

Drug Testing

AB-CHMINACA metabolite M4: is a crucial component in the development of drug testing assays. It is used to create reference standards for calibrators and controls in GC/MS or LC/MS methods for urine drug testing .

Therapeutic Research

While synthetic cannabinoids like AB-CHMINACA are primarily known for their recreational use, metabolite M4 can also be used in therapeutic research. It helps in exploring potential medicinal uses of cannabinoids, particularly in understanding their effects on the endocannabinoid system .

未来方向

New synthetic cannabinoids (SCs) are emerging rapidly and continuously. Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is a potential solution .

作用机制

Target of Action

AB-CHMINACA Metabolite M4 is a major metabolite of the synthetic cannabinoid AB-CHMINACA . Synthetic cannabinoids, including AB-CHMINACA, have a higher binding affinity for cannabinoid receptors than THC . Therefore, it can be inferred that the primary targets of AB-CHMINACA Metabolite M4 are likely the cannabinoid receptors.

Mode of Action

Given its parent compound’s affinity for cannabinoid receptors, it is likely that ab-chminaca metabolite m4 interacts with these receptors in a similar manner .

Biochemical Pathways

It is known that synthetic cannabinoids generally affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Pharmacokinetics

It is known that synthetic cannabinoids are often almost completely metabolized, and their pharmacokinetics should be carefully evaluated for determining the most adequate biomarker in toxicological analysis .

Result of Action

The doses needed to produce these effects are much lower than for THC .

Action Environment

The action environment of AB-CHMINACA Metabolite M4 is likely to be influenced by various factors. For instance, the pH of the urine may intervene in the analysis of this compound . Additionally, environmental precautions should be taken to prevent this compound from entering sewers or surface or ground water .

属性

IUPAC Name |

1-(cyclohexylmethyl)indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXHKIOGZJHOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342286 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1271630-11-5 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)